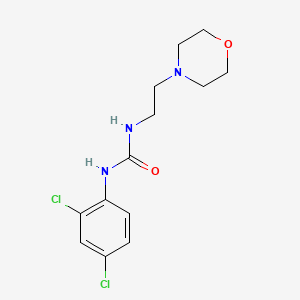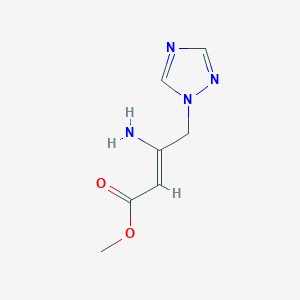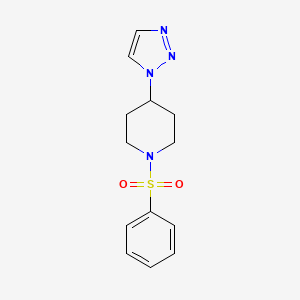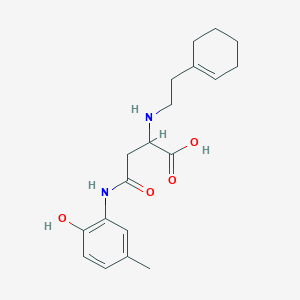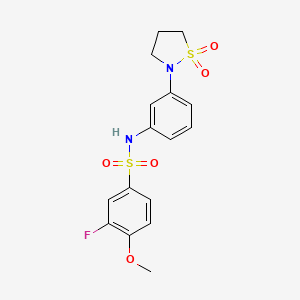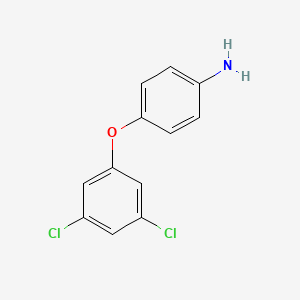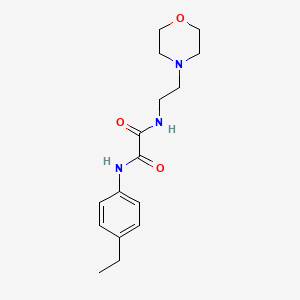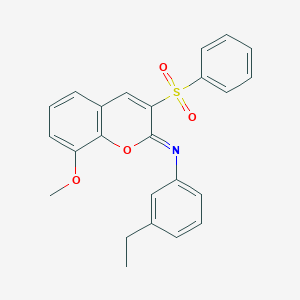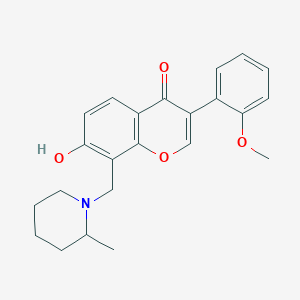
7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the family of flavonoids. It has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Biological Activities
A significant area of research focuses on the synthesis of chromen-4-one derivatives and their biological activities. Chromen-4-one compounds have been synthesized through various methods and evaluated for their antimicrobial and antioxidant activities. For example, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, showing some compounds exhibited antimicrobial and antioxidant activity (Hatzade et al., 2008). Similarly, Mandala et al. (2013) synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds, which exhibited significant antibacterial and antifungal activity, supported by molecular docking studies (Mandala et al., 2013).
Anticancer Activity
Research also extends to the anticancer properties of chromene derivatives. For instance, El-Agrody et al. (2020) synthesized a series of pyrano[3, 2-c]chromene derivatives, assessing their in vitro anticancer activity. Some compounds showed excellent antitumor activity, inducing cell cycle arrest and triggering apoptosis in cancer cells (El-Agrody et al., 2020). Additionally, Parveen et al. (2017) synthesized compounds that demonstrated anti-proliferative activities against breast cancer cell lines, further supported by molecular docking studies (Parveen et al., 2017).
Structural and Chemical Characterization
Research on chromen-4-one derivatives also includes their structural and chemical characterization. For example, Zhang et al. (2008) reported the crystal structure of a genistein-derived compound, contributing to the understanding of its structural properties (Zhang et al., 2008).
properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)13-18-20(25)11-10-17-22(26)19(14-28-23(17)18)16-8-3-4-9-21(16)27-2/h3-4,8-11,14-15,25H,5-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICCXCUFOEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

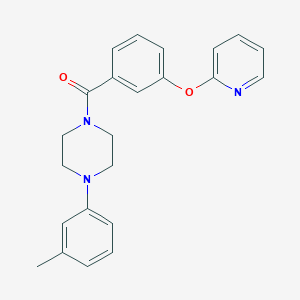
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)
![1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2662067.png)
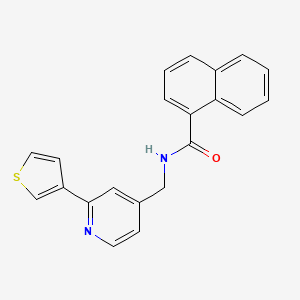
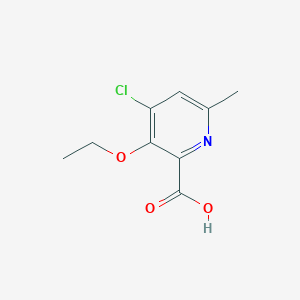
![1-(4-Ethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2662077.png)
